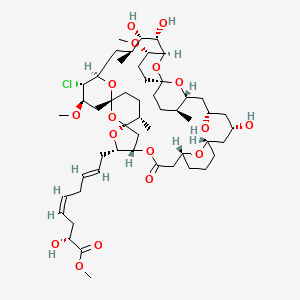

Spirastrellolide F methyl ester

Description

Table 1: Key Characteristics of Spirastrella coccinea

| Property | Description |

|---|---|

| Morphology | Encrusting, <10 mm thick, smooth texture, red-brown coloration |

| Habitat | Coral reefs, submarine caves, mangrove roots (depth: 0–15 m) |

| Spicules | Tylostyles (200–400 μm), microscleres present |

| Bioactive Compounds | Spirastrellolides A–G, including methyl ester derivatives |

| Ecological Role | Chemical defense against predation and fouling |

The sponge’s capacity to produce structurally diverse spirastrellolides has been linked to symbiotic interactions with microbial communities, though the exact biosynthetic pathways remain unresolved.

Initial Isolation and Structural Characterization Challenges

The isolation of this compound posed significant technical hurdles due to its low natural abundance (<0.001% wet weight) and sensitivity to acidic conditions. Early purification efforts employed gradient reversed-phase HPLC, but degradation during chromatography necessitated stabilization as the methyl ester derivative. Nuclear magnetic resonance (NMR) analysis revealed a 38-membered macrolactone core with two embedded spiroketals and a conjugated (E,Z)-diene side chain.

Critical challenges included:

- Stereochemical Ambiguities : The original 2003 structural proposal for spirastrellolide A contained errors in the C3–C7 and C27–C36 regions, which propagated uncertainty in F derivative assignments. X-ray crystallography of spirastrellolide B in 2007 resolved core configuration issues but left the C46 hydroxyl stereochemistry unresolved until synthetic studies in 2011.

- Spiroketal Instability : The DEF-bis-spiroketal domain proved prone to acid-catalyzed rearrangement, complicating spectral interpretation. Fürstner’s group addressed this through kinetically controlled gold-catalyzed cyclizations during total synthesis.

- Macrolactone Conformation : Variable NOE correlations in the macrocycle suggested conformational flexibility, resolved through molecular dynamics simulations correlated with synthetic fragments.

Table 2: Key Milestones in Structural Elucidation

| Year | Advancement | Methodologies Used |

|---|---|---|

| 2003 | Initial isolation of spirastrellolide A methyl ester | HPLC, NMR, bioassay-guided fractionation |

| 2007 | Revised stereochemical assignment via spirastrellolide B X-ray structure | X-ray crystallography, chemical degradation |

| 2009 | First total synthesis of southern hemisphere fragments | Boron-aldol reactions, spiroacetalization |

| 2011 | Second-generation synthesis resolving C46 configuration | Alkyne metathesis, Julia–Kocienski olefination |

Properties

Molecular Formula |

C53H85ClO17 |

|---|---|

Molecular Weight |

1029.7 g/mol |

IUPAC Name |

methyl (2R,4Z,7E)-9-[(1R,3S,4S,8R,12S,14S,16S,18R,19S,22S,25S,26R,27S,28S,29S,32R,33S,34R,36R,39S)-33-chloro-14,16,27,28-tetrahydroxy-25,34-dimethoxy-19,29,39-trimethyl-6-oxo-2,5,40,41,42,43,44-heptaoxaheptacyclo[34.3.1.11,4.18,12.118,22.122,26.132,36]pentatetracontan-3-yl]-2-hydroxynona-4,7-dienoate |

InChI |

InChI=1S/C53H85ClO17/c1-31-19-22-51-24-21-41(62-4)49(70-51)48(60)47(59)32(2)17-18-40-46(54)44(63-5)29-52(67-40)23-20-33(3)53(71-52)30-43(39(69-53)16-11-9-7-8-10-15-38(57)50(61)64-6)66-45(58)28-37-14-12-13-36(65-37)26-34(55)25-35(56)27-42(31)68-51/h8-11,31-44,46-49,55-57,59-60H,7,12-30H2,1-6H3/b10-8-,11-9+/t31-,32-,33-,34-,35-,36-,37+,38+,39-,40+,41-,42+,43-,44+,46+,47-,48-,49-,51-,52+,53+/m0/s1 |

InChI Key |

LYADTVNGBNRZNE-ZHAKCTPBSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H]([C@@H](C[C@@]3(O2)CC[C@@H]([C@]4(O3)C[C@@H]([C@@H](O4)C/C=C/C/C=C\C[C@H](C(=O)OC)O)OC(=O)C[C@H]5CCC[C@H](O5)C[C@H](C[C@@H](C[C@@H]6[C@H](CC[C@@]7(O6)CC[C@@H]([C@H](O7)[C@H]([C@H]1O)O)OC)C)O)O)C)OC)Cl |

Canonical SMILES |

CC1CCC2C(C(CC3(O2)CCC(C4(O3)CC(C(O4)CC=CCC=CCC(C(=O)OC)O)OC(=O)CC5CCCC(O5)CC(CC(CC6C(CCC7(O6)CCC(C(O7)C(C1O)O)OC)C)O)O)C)OC)Cl |

Synonyms |

spirastrellolide F spirastrellolide F methyl este |

Origin of Product |

United States |

Q & A

Q. What key structural features of Spirastrellolide F methyl ester contribute to its biological activity?

this compound contains a 38-membered macrolide core with a skipped diene side chain, a tetrahydropyran (A-ring), and two spiroacetal systems (a 6,6-spiroacetal and a chlorinated 5,6,6-bis-spiroacetal). These motifs are critical for its selective inhibition of protein phosphatase 2A (PP2A), a mechanism linked to its antiproliferative effects in cancer cells. The chlorinated bis-spiroacetal (DEF rings) and stereochemical complexity (21 stereocenters) are essential for target binding and conformational stability .

Q. What were the primary challenges in the initial total synthesis of this compound?

Early synthesis efforts faced challenges due to structural ambiguities in the natural product’s configuration, particularly at the C46 stereocenter and the DEF bis-spiroacetal domain. Additionally, the macrocycle’s size (38-membered ring) and sensitivity of spiroacetal motifs to acidic conditions complicated fragment assembly and macrolactonization. Modular strategies were developed to address these issues, enabling stereochemical corrections and iterative coupling of subunits .

Q. How do spiroacetal motifs influence the synthetic design of this compound?

The 6,6- and 5,6,6-spiroacetal systems require precise stereochemical control during assembly. Double Sharpless asymmetric dihydroxylation followed by acid-mediated cyclization was used to construct the DEF bis-spiroacetal, with mild conditions preventing undesired epimerization. The BC spiroacetal was stabilized through orthogonal protecting groups during fragment coupling .

Q. What biological target is associated with this compound’s anticancer activity?

The compound selectively inhibits Ser/Thr protein phosphatase 2A (PP2A) at nanomolar concentrations (IC₅₀ = 1 nM), disrupting cell cycle regulation and inducing mitotic arrest. Its macrocyclic core and side chain are both critical for binding, as truncation or stereochemical alterations reduce potency .

Q. How were early stereochemical ambiguities resolved during structural elucidation?

Initial ambiguities in the DEF bis-spiroacetal configuration were resolved through X-ray crystallography of synthetic intermediates and degradation studies of related natural analogs (e.g., Spirastrellolide D methyl ester). Comparative NMR analysis of synthetic and natural samples further validated the corrected stereochemistry .

Advanced Research Questions

Q. How does the choice of protecting groups impact macrolactonization efficiency in this compound synthesis?

The C22–C24 linker region’s substitution pattern critically affects macrolactonization. For example, second-generation syntheses revealed that benzyl ether protecting groups at C22–C24 improved yields (from <10% to ~40%) compared to bulkier silyl ethers, likely due to reduced steric hindrance during cyclization. This optimization was pivotal for scalable production .

Q. What stereoselective methods are employed to introduce the C28 and C29 chloro-stereocenters?

The Oehlschlager chloroallylboration—a modified Brown asymmetric allylation—was used to install the C28 and C29 stereocenters with >95% diastereoselectivity. Chiral chloroallylboranes reacted with aldehyde precursors under kinetic control, achieving near-perfect enantioselectivity. This method was validated in both Paterson and Fürstner syntheses .

Q. How do Paterson’s and Fürstner’s synthetic strategies for this compound differ?

- Paterson’s approach relied on fragment coupling via Suzuki-Miyaura and Stille cross-couplings, with a focus on modular spiroacetal assembly. Key steps included a Shiina macrolactonization and stereochemical proof via X-ray crystallography .

- Fürstner’s route emphasized alkyne metathesis for macrocycle closure and late-stage installation of the Δ¹⁵,¹⁶ double bond via palladium-catalyzed hydride reduction. Conformational preorganization of intermediates ensured stereochemical fidelity during hydrogenation .

Q. What role does conformational analysis play in macrocycle formation?

X-ray crystallography of advanced intermediates revealed a preorganized "V"-shaped conformation in the C17–C40 bis-spiroacetal fragment, which templated macrocyclization. This conformational rigidity minimized entropic penalties during macrolactonization, enabling high-yielding ring closure .

Q. How was alkyne metathesis applied in the synthesis of this compound?

Molybdenum-catalyzed alkyne metathesis was used by Fürstner et al. to cyclize a 38-membered macrocyclic diyne precursor. The reaction proceeded under open-air conditions with low catalyst loading (5 mol%), achieving >90% conversion. This method avoided competing side reactions observed in traditional macrolactonization approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.